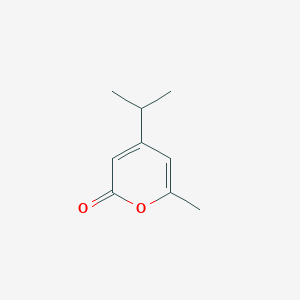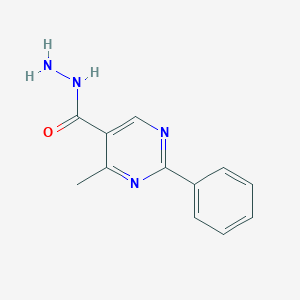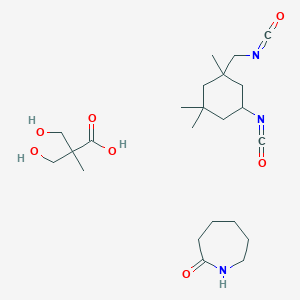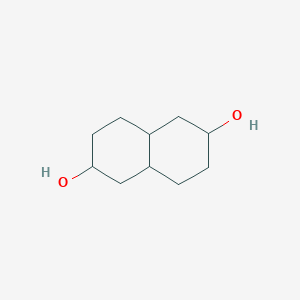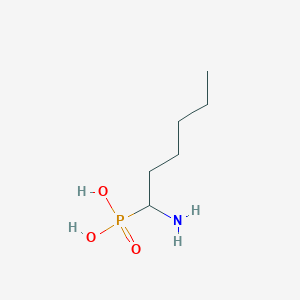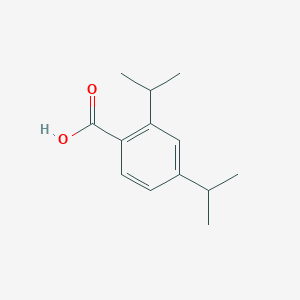
8-(1-Naphthyl)-8-oxooctanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of naphthalene derivatives, such as 8-(1-Naphthyl)-8-oxooctanoic acid, often involves complex reactions and methodologies. For instance, Kamada et al. (1979) detailed a novel method for synthesizing 8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalene derivatives, which are closely related to 8-(1-Naphthyl)-8-oxooctanoic acid, through a series of pericyclization and alkylation reactions (Kamada, 1979).
Molecular Structure Analysis
The molecular structure of compounds related to 8-(1-Naphthyl)-8-oxooctanoic acid has been studied extensively, providing insights into their conformations and structural features. For example, research by Kamada and Yamamoto (1979) on the conformational equilibria of 8-alkyl derivatives of 8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalenes offers valuable information on the molecular structure and dynamics of similar compounds (Kamada & Yamamoto, 1979).
Chemical Reactions and Properties
The reactivity and chemical properties of naphthalene derivatives, including 8-(1-Naphthyl)-8-oxooctanoic acid, are subjects of considerable interest. Saitoh et al. (2006) explored the unique electron-transfer reduction behavior of naphthalene-1,8-diylbis(diphenylmethylium), which is relevant for understanding the chemical reactions involving 8-(1-Naphthyl)-8-oxooctanoic acid and its analogs (Saitoh, Yoshida, & Ichikawa, 2006).
Physical Properties Analysis
The physical properties of naphthalene derivatives are crucial for their practical applications. While specific studies on 8-(1-Naphthyl)-8-oxooctanoic acid are limited, the physical characteristics of similar compounds have been analyzed. For instance, the crystal structure and physical properties of related naphthalene-based molecules have been elucidated, shedding light on the potential physical properties of 8-(1-Naphthyl)-8-oxooctanoic acid.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of naphthalene derivatives are determined by their molecular structure. Investigations into the chemical behavior of similar compounds provide a basis for understanding the chemical properties of 8-(1-Naphthyl)-8-oxooctanoic acid. Research by Horaguchi et al. (1982) on the effects of substituents in the synthesis of naphtho[1,8-bc]furans illustrates how structural modifications can influence the chemical properties of naphthalene derivatives (Horaguchi, Hara, & Suzuki, 1982).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Iridium-Catalyzed Reactions : Research has shown that 1-naphthols, such as derivatives of 8-(1-naphthyl)-8-oxooctanoic acid, can efficiently couple with internal alkynes, leading to the selective production of 8-vinyl-1-naphthol derivatives. This synthesis involves cleavage of the C–H bond at the peri-position in the presence of an iridium catalyst system (Nishinaka et al., 2001).
- Reactions with Furan Derivatives : In studies involving the reaction of certain naphthyl-based compounds with acetic anhydride and sodium acetate, researchers found a variation in product yield depending on the substituents on the benzene ring, indicating the potential for chemical modifications and applications in synthetic chemistry (Horaguchi et al., 1982).
Applications in Biological Systems
- Study of Biological Systems : Derivatives of 8-anilinonaphthalene-1-sulfonic acid (ANS), which are related to 8-(1-naphthyl)-8-oxooctanoic acid, have been used for decades to study biological systems due to their environmentally sensitive fluorescent nature and ability to bind to hydrophobic pockets of proteins (Wang et al., 2019).
- Enzymatic Activity Visualization : Methods using 1-naphthyl phosphate as a substrate have been developed for the in vivo demonstration of acid phosphatase activity in plant rhizospheres, indicating the potential of naphthyl derivatives in biological and environmental research (Dinkelaker and Marschner, 1992).
Catalysis and Polymerization
- Nickel Catalysts in Polymerization : Research on nickel(II) α-diimine dibromide complexes incorporating 8-p-tolylnaphthylimino groups, related to the 8-(1-naphthyl)-8-oxooctanoic acid structure, has demonstrated their use in ethylene polymerization. These catalysts lead to highly branched polyethylene, showcasing the potential of naphthyl derivatives in catalysis and materials science (Zhang et al., 2013).
Environmental and Analytical Applications
- Biodegradation of Naphthenic Acids : Studies on the biodegradation of naphthenic acids, which are structurally related to 8-(1-naphthyl)-8-oxooctanoic acid, have revealed insights into their environmental impact and potential for remediation in water treatment processes (Clemente and Fedorak, 2005).
Photoreactivity and Crystallography
- Photodimerization Studies : Research involving 1,8-naphthalenedicarboxylic acid, a compound related to 8-(1-naphthyl)-8-oxooctanoic acid, has been used to investigate photodimerization reactions in crystallography and material science (Varshney et al., 2002).
Propriétés
IUPAC Name |
8-naphthalen-1-yl-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c19-17(12-3-1-2-4-13-18(20)21)16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,1-4,12-13H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOKWZXDDSWWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630254 | |
| Record name | 8-(Naphthalen-1-yl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101743-46-8 | |
| Record name | 8-(Naphthalen-1-yl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



